molecular formula C6H8BrClN2 B11884167 4-Bromo-2-methylpyridin-3-amine hydrochloride

4-Bromo-2-methylpyridin-3-amine hydrochloride

Cat. No.: B11884167
M. Wt: 223.50 g/mol
InChI Key: UHANEBYYZKPNTI-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylpyridin-3-amine hydrochloride typically involves the bromination of 2-methylpyridin-3-amine. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Coupling Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylpyridin-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: A closely related compound without the amine group.

    2-Methylpyridin-3-amine: The parent compound without the bromine substitution.

    4-Chloro-2-methylpyridin-3-amine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-2-methylpyridin-3-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group on the pyridine ring. This combination allows for specific reactivity and interactions that are not possible with other similar compounds .

Properties

Molecular Formula

C6H8BrClN2

Molecular Weight

223.50 g/mol

IUPAC Name

4-bromo-2-methylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C6H7BrN2.ClH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,8H2,1H3;1H

InChI Key

UHANEBYYZKPNTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1N)Br.Cl

Origin of Product

United States

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